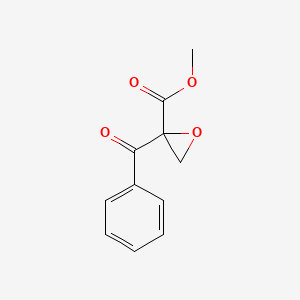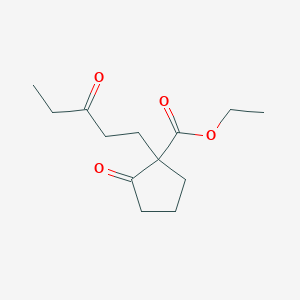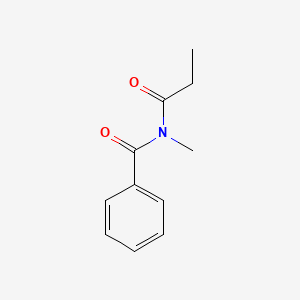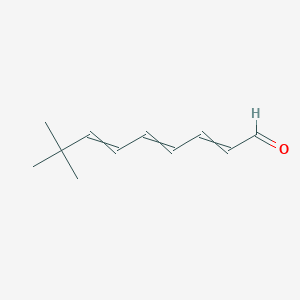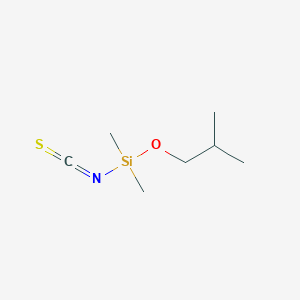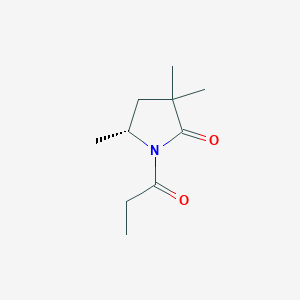![molecular formula C8H16O4Si B14269931 [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol CAS No. 159580-52-6](/img/structure/B14269931.png)
[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol: is a silane-based compound known for its unique structure and reactivity. It is often used as a coupling agent to functionalize various substrates, improving the dispersion of nanoparticles and serving as an adhesion promoter .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol typically involves the reaction of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with water under controlled conditions. The reaction is catalyzed by acids or bases to facilitate the hydrolysis of the trimethoxysilane group, resulting in the formation of the silanetriol .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrolysis processes, where the precursor silane is reacted with water in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the epoxy group, converting it into a diol.
Substitution: The silanol groups can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of diols.
Substitution: Formation of various substituted silanes depending on the reagents used.
科学的研究の応用
Chemistry:
- Used as a coupling agent to functionalize substrates, enhancing the dispersion of nanoparticles .
- Employed in the synthesis of SiCOH films via sol-gel processes .
Biology:
- Utilized in the fabrication of nanoscale polymeric structures, which can be applied in biological research .
Medicine:
- Potential applications in drug delivery systems due to its ability to modify surfaces and improve adhesion .
Industry:
作用機序
The primary mechanism of action of [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol involves its ability to modify surfaces and improve the dispersion of nanoparticles. The silanol groups can form strong bonds with various substrates, enhancing adhesion and compatibility. This property is particularly useful in the fabrication of composite materials and coatings .
類似化合物との比較
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
- [2-(7-Oxabicyclo[4.1.0]hept-3-yl)ethyl]triethoxysilane
Comparison:
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane: Similar in structure but contains trimethoxysilane groups instead of silanetriol. It is also used as a coupling agent and adhesion promoter .
- [2-(7-Oxabicyclo[4.1.0]hept-3-yl)ethyl]triethoxysilane: Contains triethoxysilane groups and is used for similar applications, such as functionalizing substrates and improving adhesion .
Uniqueness: The presence of silanetriol groups in [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol provides unique reactivity and bonding capabilities, making it particularly effective in applications requiring strong adhesion and surface modification .
特性
CAS番号 |
159580-52-6 |
|---|---|
分子式 |
C8H16O4Si |
分子量 |
204.30 g/mol |
IUPAC名 |
trihydroxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
InChI |
InChI=1S/C8H16O4Si/c9-13(10,11)4-3-6-1-2-7-8(5-6)12-7/h6-11H,1-5H2 |
InChIキー |
HGSGHQACQYXMLN-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(O2)CC1CC[Si](O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


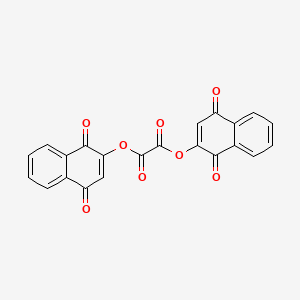
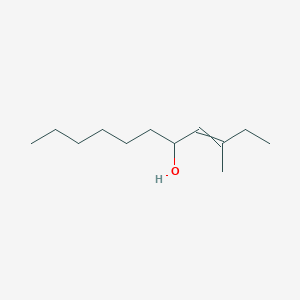
![(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate](/img/structure/B14269865.png)
![[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid](/img/structure/B14269869.png)
![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)


![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)
